

Iox2 Sodium: A Technical Guide to a Potent HIF Prolyl-Hydroxylase Inhibitor

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **lox2 sodium**, a potent and selective inhibitor of Hypoxia-Inducible Factor (HIF) prolyl-hydroxylase domain 2 (PHD2). lox2 is an invaluable chemical probe for elucidating the physiological and pathological roles of the HIF signaling pathway, which is centrally implicated in angiogenesis, erythropoiesis, and cancer progression.[1] This document details its mechanism of action, biological activity, and key experimental protocols for its application in research settings.

Core Compound Specifications: lox2 Free Acid vs. lox2 Sodium

The selection between the free acid and the sodium salt of lox2 is a critical decision for experimental design, primarily influenced by physicochemical properties like solubility.[1] The sodium salt form is expected to have higher aqueous solubility, making it advantageous for certain in vivo formulations.[1] However, for many in vitro cell-based assays where stock solutions are prepared in organic solvents like DMSO, the free acid is a well-characterized and suitable choice.[1]



Property	lox2 Free Acid	lox2 Sodium Salt	Key Considerations for Researchers
Molecular Formula	C19H16N2O5	C19H15N2NaO5	The difference in molecular formula accounts for the variation in molecular weight.
Molecular Weight	352.34 g/mol	374.32 g/mol	Accurate molecular weight is crucial for preparing solutions of precise concentrations.
CAS Number	931398-72-0	2377239-85-3	Use the correct CAS number for sourcing and documentation.
Aqueous Solubility	Insoluble	Expected to be higher	Higher aqueous solubility of the sodium salt is beneficial for preparing aqueous stock solutions and for in vivo studies requiring aqueous formulations.[1]
Organic Solvent Solubility	Soluble in DMSO (≥17.6 mg/mL) and DMF	Soluble in DMSO	Both forms are readily soluble in DMSO, a common solvent for preparing stock solutions for in vitro experiments.[1]
Hygroscopicity	Low	Potentially higher	Proper storage in a dry environment is crucial for the sodium



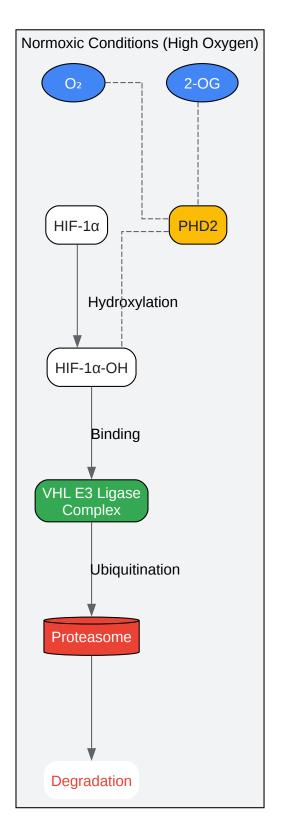
salt to ensure accurate weighing.[1]

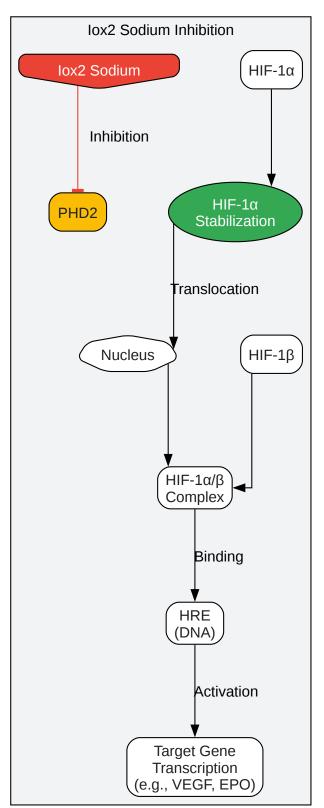
Mechanism of Action: HIF-1α Stabilization

Under normal oxygen levels (normoxia), the HIF- 1α subunit is continuously targeted for degradation.[2] This process is initiated by PHD enzymes (primarily PHD2), which hydroxylate specific proline residues on HIF- 1α .[2][3] This hydroxylation event allows the von Hippel-Lindau (VHL) protein to recognize and bind to HIF- 1α , leading to its ubiquitination and subsequent destruction by the proteasome.[2][4]

lox2 exerts its effect by directly inhibiting the enzymatic activity of PHD2.[3][5] By blocking PHD2, lox2 prevents the initial proline hydroxylation step.[4] Consequently, HIF-1 α is not recognized by VHL, escapes proteasomal degradation, and accumulates in the cell.[4] The stabilized HIF-1 α then translocates to the nucleus, dimerizes with HIF-1 β , and binds to Hypoxia Response Elements (HREs) on DNA to activate the transcription of target genes like those encoding for vascular endothelial growth factor (VEGF) and erythropoietin (EPO).[2][6] This artificially induces a hypoxic response even under normoxic conditions.[2]







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Caption: HIF-1 α signaling pathway under normoxia and in the presence of **lox2 sodium**.



Quantitative Data: Biological Activity & Selectivity

lox2 is a highly potent inhibitor of PHD2. Its inhibitory concentration and effects on various cellular processes have been quantified in several studies.

Parameter	Value	Target/System	Comments
IC50	21-22 nM	PHD2 (cell-free assay)	Demonstrates high potency against the primary target enzyme.[3][5][7]
Selectivity	>100-fold vs. JMJD family and FIH	2-oxoglutarate oxygenases	lox2 shows high selectivity for PHD2 over other related enzymes, making it a specific chemical probe.[3]
Platelet Aggregation	Dose-dependent inhibition	Collagen-related peptide (CRP) or thrombin-induced platelet aggregation	lox2 at concentrations of 10, 25, and 50 μM inhibits platelet aggregation and ATP release.[5][7]
Gene Transcription	Increased VEGF-A and BNIP3	Normal human epidermal keratinocytes (NHEK) and dermal fibroblasts (NHDF)	A 50 µM concentration of lox2 for 24 hours increases the transcription of HIF target genes.[5][7]
In Vivo Efficacy	Impaired hemostasis and thrombus formation	Mice (10 mg/kg, i.p.)	A single intraperitoneal dose was sufficient to affect platelet function in vivo.[7]

Experimental Protocols



Detailed and reproducible protocols are essential for obtaining reliable experimental results. The following sections provide methodologies for the preparation and use of **lox2 sodium**.

Preparation of Stock Solutions

Proper preparation of stock solutions is the first step in most in vitro and in vivo experiments.

- lox2 Free Acid (10 mM in DMSO):
 - Weigh 3.52 mg of lox2 free acid (MW: 352.34 g/mol).
 - Add 1 mL of anhydrous dimethyl sulfoxide (DMSO).
 - Vortex or sonicate gently until the compound is completely dissolved.
 - Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[1]
- lox2 Sodium Salt (10 mM in DMSO or Water):
 - Weigh 3.74 mg of lox2 sodium salt (MW: 374.32 g/mol).
 - Add 1 mL of anhydrous DMSO or sterile water.[1]
 - Vortex to dissolve. If using water, ensure the final pH is neutral to basic to maintain solubility.[1]
 - Aliquot and store at -20°C or -80°C. Stock solutions in DMSO are stable for extended periods when stored properly.[1]

In Vitro Assay: HIF-1α Stabilization via Western Blot

This protocol details the detection of HIF-1 α protein levels in cultured cells following treatment with lox2.

- Cell Culture: Seed cells (e.g., HEK293T, U2OS) in appropriate culture plates and grow until they reach 70-80% confluency.[1][2]
- Treatment:



- Dilute the lox2 stock solution in pre-warmed complete culture medium to the desired final concentrations (e.g., 1, 10, 50 μM).[1]
- Include a vehicle control using the same final concentration of DMSO as the highest lox2 treatment.[1]
- Remove the old medium and replace it with the lox2-containing or vehicle control medium.
- Incubate for the desired time period (e.g., 4, 8, or 24 hours) under normoxic conditions
 (21% O₂).[1]

Protein Extraction:

- Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).[1]
- Lyse the cells directly on the plate with RIPA buffer supplemented with protease and phosphatase inhibitors. Perform this step quickly on ice.[8]
- Scrape the cell lysate, collect it in a microcentrifuge tube, and centrifuge to pellet cell debris.[1][8]
- Collect the supernatant and determine the protein concentration using a BCA assay.[1]

SDS-PAGE and Western Blot:

- Prepare samples by adding Laemmli buffer and boiling.
- Load equal amounts of protein (e.g., 20-40 μg) per lane on an SDS-PAGE gel and perform electrophoresis.[8]
- Transfer the separated proteins to a PVDF membrane.[1]
- Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
 for 1 hour at room temperature.[1]
- Incubate the membrane with a primary antibody against HIF- 1α overnight at 4° C.[1]

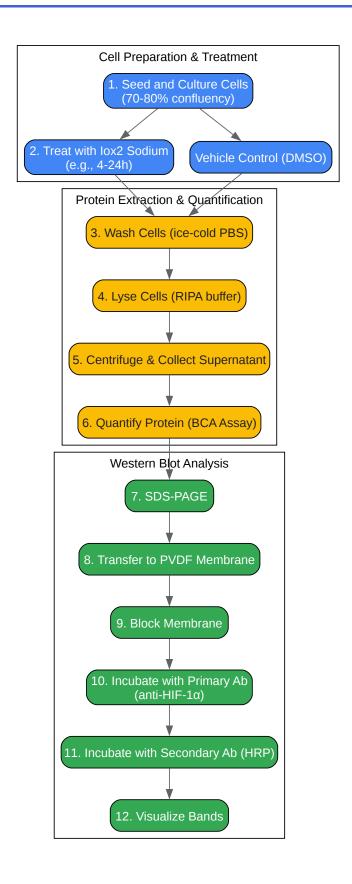
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- Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
- Wash the membrane again, apply a chemiluminescent substrate, and visualize the protein bands using an imaging system.[1]





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